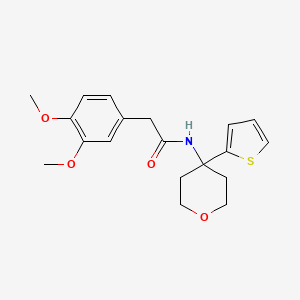

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

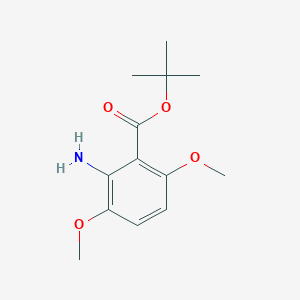

The compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be functionalized to create new compounds with different biological profiles .Scientific Research Applications

Efficient Synthesis Techniques

One-pot Synthesis of β- and γ-Amino Acids

- A study presents an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), starting from similar compounds, showcasing the importance of these methodologies in producing amino acid derivatives with high yield and purity (Cal et al., 2012).

Potential Medical Applications

Anticonvulsant Activity

- Research on pyrrolidine-2,5-dione derivatives indicates potential anticonvulsant properties. A series of 1,3-substituted derivatives were investigated for their efficacy in acute seizure models, demonstrating significant protective effects, suggesting a basis for further exploration into related compounds for treating epilepsy (Rybka et al., 2017).

Heterocyclic Compound Synthesis

Preparation of Heterocyclic Compounds

- α-Oxoketene O, N-acetals, similar in reactivity to the compound , are used as starting materials for preparing a wide range of heterocyclic compounds. This demonstrates the versatility of these chemical structures in synthesizing diverse bioactive molecules, which could include pharmaceuticals and agrochemicals (Ohta et al., 2002).

Novel Synthetic Pathways

Synthesis of Fused Heterocycles

- A study reports on the enantioselective synthesis of fused piperidine and pyrrolidine derivatives, highlighting advanced techniques in creating compounds with specific stereogenic centers. Such methodologies could be relevant for the synthesis and application of the target compound in creating enantioselective versions with potential biological activity (Mori et al., 2015).

Mechanism of Action

Target of Action

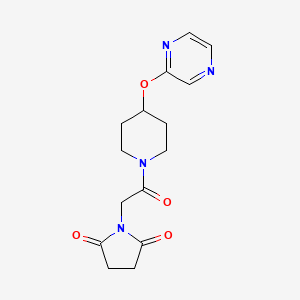

The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .

Pharmacokinetics

For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.

Future Directions

The future directions for research on “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” and similar compounds could involve further investigations into their biological activity, the development of new synthetic strategies, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCJMZDXBJQMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)

![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine](/img/structure/B2773312.png)

![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)